Asarumin A

Description

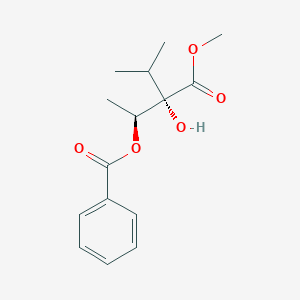

Asarumin A is a bioactive compound isolated from Asarum forbesii Maxim (commonly known as Du Heng), a plant used extensively in traditional Chinese medicine for its anti-inflammatory and antiallergic properties . Chemically, it is identified as methyl 3S-benzoyloxy-2S-hydroxy-2-isopropylbutyrate (C14H16O6, molecular weight 280.28) . Structurally, it features a benzoyloxy group at the C-3 position and a hydroxyl group at C-2, distinguishing it from related derivatives .

Propriétés

Numéro CAS |

126518-75-0 |

|---|---|

Formule moléculaire |

C15H20O5 |

Poids moléculaire |

280.32 g/mol |

Nom IUPAC |

[(2S,3S)-3-hydroxy-3-methoxycarbonyl-4-methylpentan-2-yl] benzoate |

InChI |

InChI=1S/C15H20O5/c1-10(2)15(18,14(17)19-4)11(3)20-13(16)12-8-6-5-7-9-12/h5-11,18H,1-4H3/t11-,15-/m0/s1 |

Clé InChI |

GKQJMUAJFMIWIU-NHYWBVRUSA-N |

SMILES |

CC(C)C(C(C)OC(=O)C1=CC=CC=C1)(C(=O)OC)O |

SMILES isomérique |

C[C@@H]([C@@](C(C)C)(C(=O)OC)O)OC(=O)C1=CC=CC=C1 |

SMILES canonique |

CC(C)C(C(C)OC(=O)C1=CC=CC=C1)(C(=O)OC)O |

Autres numéros CAS |

126518-75-0 |

Synonymes |

asarumin A methyl 3-benzoyloxy-2-hydroxy-2-isopropylbutyrate |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Asarumin B, C, and D

- Structural Differences: Asarumin B: Methyl 2R-benzoyloxyisopentanoate (C13H16O5), lacking the hydroxyl and isopropyl groups present in Asarumin A . Asarumin C: Methyl 2R-trans-cinnamoyloxyisopentanoate, with a cinnamoyl substituent instead of benzoyl . Asarumin D: Methyl 2R-piperonyloyloxyisopentanoate, featuring a piperonyl (methylenedioxyphenyl) group .

α-Asarone and β-Asarone

- Structural Features: These isomers are methoxylated phenylpropanoids, differing in the position of the methoxy group on the benzene ring .

- Functional Contrast: α-Asarone: Inhibits CYP3A4 and CYP2D6 enzymes, affecting drug metabolism . β-Asarone: Classified as a carcinogen, contrasting sharply with Asarumin A’s safety profile .

Functionally Similar Compounds

Asarinin

- Source : Isolated from Asarum species and other plants .

- Structure: A lignan with a fused furan ring system, unlike Asarumin A’s esterified phenylpropanoid backbone .

- Activity : Acts as a plant growth inhibitor and insecticide synergist, highlighting divergent applications compared to Asarumin A’s antiallergic role .

Linoleic Acid

Comparative Data Table

Key Research Findings and Implications

Structural-Activity Relationship (SAR): The antiallergic activity of Asarumin derivatives correlates with esterification at the C-2/C-3 positions, as non-esterified analogues (e.g., elemicin) are inactive .

Q & A

Q. How can multidisciplinary approaches integrate natural product chemistry and systems biology for Asarumin A research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.